molecular formula C21H22N4O5S2 B2551391 4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941878-26-8

4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2551391
CAS No.: 941878-26-8
M. Wt: 474.55
InChI Key: RZCPOHKVRJTZQD-UHFFFAOYSA-N
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Description

This compound is a synthetic arylpiperazine derivative featuring a benzenesulfonyl group, a 6-nitro-1,3-benzothiazole moiety, and a butan-1-one linker. The benzenesulfonyl group enhances metabolic stability and binding affinity, while the nitro-substituted benzothiazole contributes to electronic and steric properties critical for biological interactions . The piperazine ring serves as a flexible scaffold, allowing for structural modifications that influence pharmacological activity.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-20(7-4-14-32(29,30)17-5-2-1-3-6-17)23-10-12-24(13-11-23)21-22-18-9-8-16(25(27)28)15-19(18)31-21/h1-3,5-6,8-9,15H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPOHKVRJTZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key structural analogs differ in substituents on the benzothiazole, piperazine, or alkyl chain. Examples include:

Compound Name Key Structural Differences Functional Impact
2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (BF22547) Shorter ethanone chain; lacks nitro group on benzothiazole Reduced steric bulk may lower binding affinity; absence of nitro group alters electronic properties.
SA46-1433 Contains spiro[3.4]octane and benzyl(methyl)amino groups Increased structural complexity may enhance selectivity for specific targets.
1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43) Cyclohexyl substituent on piperazine; thiophene instead of benzothiazole Hydrophobic cyclohexyl group improves membrane permeability; thiophene alters π-π interactions.

Physicochemical and Spectroscopic Properties

  • NMR Profiles : Substituents on the aryl group (e.g., nitro, trifluoromethyl) directly influence NMR spectra. For example, compound 9 (bistrifluoromethylphenyl-substituted) showed distinct aromatic proton shifts compared to RTC1 (thiophene-substituted) .
  • Solubility and Stability : The benzenesulfonyl group in the target compound likely enhances water solubility compared to analogs like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine , which contains a polar methoxy group but lacks sulfonyl hydrophilicity .

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